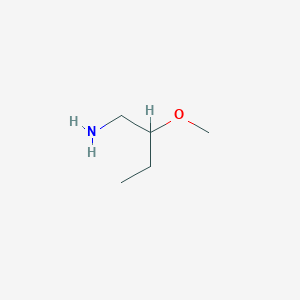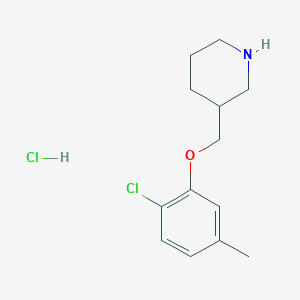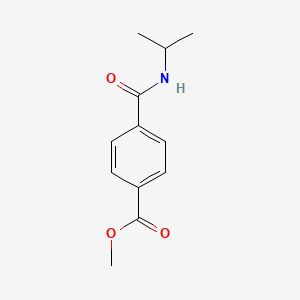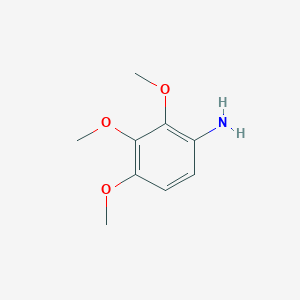
2,3,4-Trimethoxyaniline
Overview
Description
2,3,4-Trimethoxyaniline is a derivative of aniline . It is a tri-substituted aniline derivative with sympatholytic activity . It is used in the preparation of a novel class of anticancer agents .
Synthesis Analysis
The synthesis of 2,3,4-Trimethoxyaniline involves various methods . One method involves the catalytic reduction at room temperature of 3,4,5-trimethoxynitrobenzene in the presence of 5% palladium-on-charcoal .Molecular Structure Analysis
The molecular structure of 2,3,4-Trimethoxyaniline is represented by the linear formula (CH3O)3C6H2NH2 . It has a molecular weight of 183.20 .Scientific Research Applications
2,3,4-Trimethoxyaniline: A Comprehensive Analysis of Scientific Research Applications
Antitubulin Agents Synthesis: 2,3,4-Trimethoxyaniline is utilized in the synthesis of new antitubulin agents. These compounds are significant in cancer research as they inhibit cancer cell growth by binding to the colchicine site of tubulin, which is crucial for cell division .
2. Biological Material in Life Science Research This compound serves as a biological material or organic compound in life science research. It’s used for various studies due to its chemical properties .
3. Synthesis of Quaternary Ammonium Aldimine Derivatives Researchers have synthesized novel quaternary ammonium aldimines using 2,3,4-Trimethoxyaniline. These derivatives have potential applications in medicinal chemistry and materials science .
Synthesis of 2-Acyl-3-Anilino-1,4-Naphthoquinones: In organic chemistry, 2,3,4-Trimethoxyaniline is used to synthesize 2-acyl-3-anilino-1,4-naphthoquinones. These compounds have various applications including in the study of their cytotoxic behavior against cancer cells .
X-Ray Crystallography Studies: The compound has been used in X-ray crystallography studies to understand the structure and properties of certain derivatives which can have implications in drug design and development .
Organic Synthesis and Chemical Research: As a versatile organic compound, 2,3,4-Trimethoxyaniline is employed extensively in organic synthesis and chemical research due to its reactivity and structural features .
Safety and Hazards
2,3,4-Trimethoxyaniline is considered hazardous. It can cause skin irritation and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, such as 2,3,4-trimethoxyaniline, have been found to exhibit diverse bioactivity effects . They have shown notable anti-cancer effects by effectively inhibiting various proteins like tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that tmp-bearing compounds interact with their targets and cause changes that lead to their bioactivity . For instance, in the case of anti-cancer effects, these compounds inhibit the function of proteins like tubulin and Hsp90, disrupting the normal functioning of cancer cells .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of biological activities, suggesting that they likely interact with multiple biochemical pathways .
Pharmacokinetics
It has been suggested that compounds with a tmp group have high gastrointestinal (gi) absorption and are blood-brain barrier (bbb) permeant . The lipophilicity of these compounds, as indicated by Log Po/w values, can also influence their absorption and distribution .
Result of Action
Tmp-bearing compounds have demonstrated significant efficacy against various diseases, indicating their potential as therapeutic agents . For example, they have shown anti-cancer effects by inhibiting the function of various proteins in cancer cells .
properties
IUPAC Name |
2,3,4-trimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRARCMOGDHJTAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572939 | |
| Record name | 2,3,4-Trimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trimethoxyaniline | |
CAS RN |
50625-48-4 | |
| Record name | 2,3,4-Trimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1356104.png)
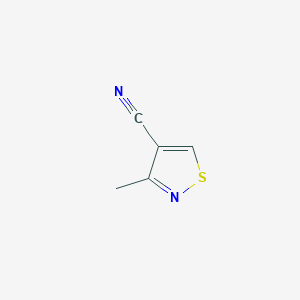

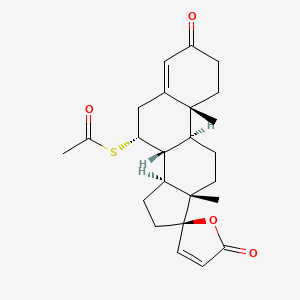
![Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1356118.png)



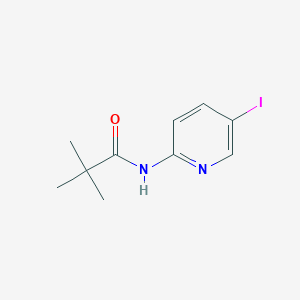
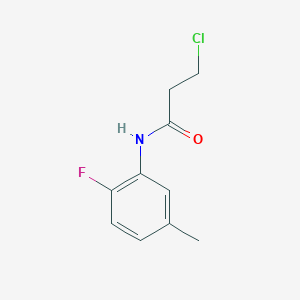
![4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1356146.png)
